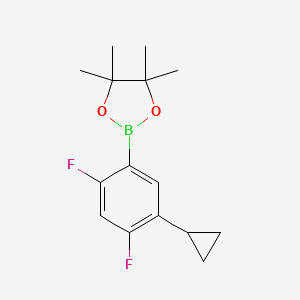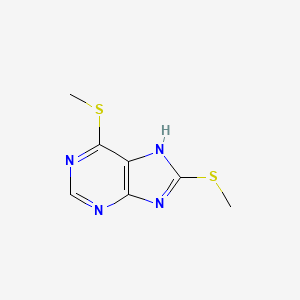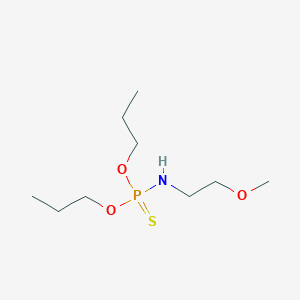
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine is a chemical compound with the molecular formula C9H22NO3PS and a molecular weight of 255.3146 . This compound is known for its unique structure, which includes a phosphinothioyl group and a methoxy-ethanamine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dipropoxyphosphinothioyl-2-methoxy-ethanamine typically involves the reaction of dipropyl phosphorochloridothioate with 2-methoxyethanamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted ethanamine derivatives .
Scientific Research Applications
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-dipropoxyphosphinothioyl-2-methoxy-ethanamine involves its interaction with specific molecular targets. The phosphinothioyl group can interact with nucleophiles, while the methoxy-ethanamine moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Similar in structure but lacks the phosphinothioyl group.
N,N-Dimethyl-2-[(3-methylphenyl)phenylmethoxy]ethanamine: Contains a different functional group and aromatic rings.
Uniqueness
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
35812-42-1 |
|---|---|
Molecular Formula |
C9H22NO3PS |
Molecular Weight |
255.32 g/mol |
IUPAC Name |
N-dipropoxyphosphinothioyl-2-methoxyethanamine |
InChI |
InChI=1S/C9H22NO3PS/c1-4-7-12-14(15,13-8-5-2)10-6-9-11-3/h4-9H2,1-3H3,(H,10,15) |
InChI Key |
UIKOJPPBOVXWMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=S)(NCCOC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)
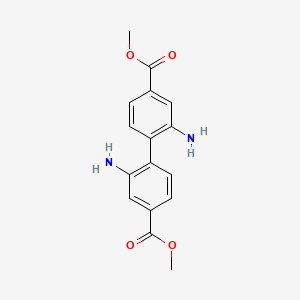
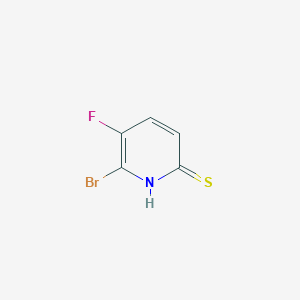
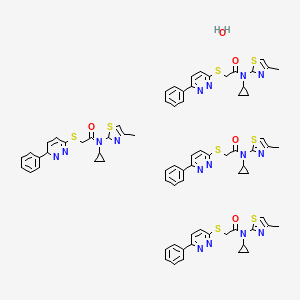

![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)






